Butyl 4-[(2-chloropropanoyl)amino]benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 4-(2-chloropropanoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-3-4-9-19-14(18)11-5-7-12(8-6-11)16-13(17)10(2)15/h5-8,10H,3-4,9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGHEJWJKHGUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for the Elaboration of Butyl 4 2 Chloropropanoyl Amino Benzoate
Retrosynthetic Disconnection Analysis of Butyl 4-[(2-chloropropanoyl)amino]benzoate
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials.
Key Disconnection Points and Identification of Synthetic Precursors
The structure of this compound presents two primary disconnection points for retrosynthesis: the amide bond and the ester bond.
Amide Bond Disconnection: Cleavage of the C-N amide bond suggests the reaction between Butyl 4-aminobenzoate (B8803810) and a 2-chloropropanoyl derivative, such as 2-chloropropanoyl chloride. This is a common and efficient method for forming amide bonds.
Ester Bond Disconnection: The butyl ester can be disconnected to reveal 4-[(2-chloropropanoyl)amino]benzoic acid and butanol. This disconnection points towards an esterification reaction as a key step.
Based on this analysis, the primary synthetic precursors are identified as:
Butyl 4-aminobenzoate
2-Chloropropanoyl chloride
4-Aminobenzoic acid
Butanol
2-Chloropropionic acid
Strategic Selection of Protecting Groups and Leaving Group Chemistry
The synthesis of this compound from 4-aminobenzoic acid requires careful consideration of the reactive amino and carboxylic acid groups.
If the esterification of 4-aminobenzoic acid is performed under acidic conditions (Fischer esterification), the amino group is protonated to form an ammonium (B1175870) salt. This effectively protects it from reacting with the carboxylic acid or the alcohol, thus eliminating the need for a separate protecting group. libretexts.org
However, in other synthetic routes, particularly those involving activation of the carboxylic acid, the amino group may require protection to prevent undesired side reactions, such as polymerization. Common protecting groups for amines include acetyl, benzoyl, and carbamate (B1207046) derivatives like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice of protecting group depends on its stability under the reaction conditions and the ease of its removal.
Leaving group chemistry is central to the formation of the amide bond. In the reaction between Butyl 4-aminobenzoate and 2-chloropropanoyl chloride, the chloride ion is an excellent leaving group, facilitating the nucleophilic attack by the amino group on the carbonyl carbon of the acyl chloride.
Established Synthetic Routes to Analogues and Precursors of this compound
The synthesis of the target molecule relies on well-established organic reactions for the formation of its precursors and the final product.
Conventional Esterification Techniques (e.g., Fischer, DCC-mediated)
Fischer Esterification: Butyl 4-aminobenzoate can be synthesized via the Fischer esterification of 4-aminobenzoic acid with butanol in the presence of an acid catalyst, such as sulfuric acid. asm.org The reaction is typically carried out under reflux conditions, with an excess of the alcohol used to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com
| Reactants | Catalyst | Conditions | Product |
| 4-Aminobenzoic acid, Butanol | Sulfuric Acid | Reflux | Butyl 4-aminobenzoate |
DCC-mediated Esterification: Alternatively, the esterification can be achieved using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.org This method is particularly useful for substrates that are sensitive to the harsh acidic conditions of Fischer esterification. organic-chemistry.org The reaction proceeds by the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which then reacts with the alcohol. organic-chemistry.org
| Reactants | Reagents | Solvent | Product |
| 4-Aminobenzoic acid, Butanol | DCC, DMAP | Dichloromethane (B109758) | Butyl 4-aminobenzoate |
Amidation Reactions (e.g., Coupling Reagents, Activated Acid Derivatives, Transamidation)
The final step in the synthesis of this compound is the formation of the amide bond.
Activated Acid Derivatives: The most direct method involves the reaction of Butyl 4-aminobenzoate with an activated derivative of 2-chloropropionic acid, most commonly 2-chloropropanoyl chloride. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
| Reactants | Base | Solvent | Product |
| Butyl 4-aminobenzoate, 2-Chloropropanoyl chloride | Pyridine or Triethylamine | Dichloromethane or THF | This compound |
Coupling Reagents: Amide bonds can also be formed directly from a carboxylic acid and an amine using coupling reagents. While not the most common route for this specific synthesis due to the availability of the acid chloride, reagents like DCC or others could be employed to couple Butyl 4-aminobenzoate with 2-chloropropionic acid.
Transamidation: Transamidation, the conversion of one amide to another, is a less common but viable synthetic strategy. This would involve reacting Butyl 4-aminobenzoate with a suitable amide of 2-chloropropionic acid under conditions that favor the exchange of the amine component.
Methods for the Introduction of the α-Chloro Substituted Propionyl Moiety
The key reagent, 2-chloropropanoyl chloride, is typically synthesized from 2-chloropropionic acid.
From 2-Chloropropionic Acid: 2-Chloropropionic acid can be converted to 2-chloropropanoyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. patsnap.com
| Reactant | Reagent | Product |
| 2-Chloropropionic acid | Thionyl chloride | 2-Chloropropanoyl chloride |
Racemic 2-chloropropionic acid can be produced by the chlorination of propionyl chloride followed by hydrolysis. wikipedia.org Enantiomerically pure forms can be prepared from the corresponding amino acid, alanine, via a diazotization reaction. wikipedia.org
Development and Optimization of Novel Synthetic Pathways for this compound
The principal synthetic route to this compound is the N-acylation of Butyl 4-aminobenzoate with 2-chloropropanoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The optimization of this pathway involves the investigation of catalysts, solvents, and reaction conditions to enhance yield, purity, and efficiency.
To improve the rate and selectivity of the acylation reaction, various catalytic systems can be explored. Both Lewis and Brønsted acids have been shown to be effective in promoting N-acylation reactions. researchgate.netcapes.gov.br
Lewis Acid Catalysis: Lewis acids can activate the acyl chloride, making it more electrophilic and thus more susceptible to nucleophilic attack by the amine. nih.gov Common Lewis acids that could be employed include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄). researchgate.net The catalytic cycle would involve the coordination of the Lewis acid to the carbonyl oxygen of the 2-chloropropanoyl chloride, thereby increasing the positive charge on the carbonyl carbon.
Brønsted Acid Catalysis: Brønsted acids can catalyze the reaction by protonating the carbonyl group of the acyl chloride, which similarly enhances its electrophilicity. organic-chemistry.org Furthermore, in some cases, Brønsted acids can facilitate the departure of the leaving group. capes.gov.br Suitable Brønsted acid catalysts could include phosphinic acid or trifluoromethanesulfonimide. capes.gov.br
Table 1: Proposed Catalytic Systems for the Synthesis of this compound
| Catalyst Type | Catalyst Example | Proposed Molar Ratio (Catalyst:Substrate) | Theoretical Advantage |
| Lewis Acid | Zinc Chloride (ZnCl₂) | 0.1 : 1 | Mild conditions, good yields for N-acylation of carbamates. researchgate.net |
| Lewis Acid | Aluminum Chloride (AlCl₃) | 0.2 : 1 | Strong activation of acyl chlorides. |
| Brønsted Acid | Phenyl Phosphinic Acid | 0.15 : 1 | Effective for imine amidation, suggesting potential for N-acylation. capes.gov.br |
| Brønsted Acid | Trifluoromethanesulfonimide | 0.05 : 1 | Strong acid, effective at low loadings. capes.gov.br |
Polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are often employed for acylation reactions as they can dissolve the reactants and are relatively inert. nih.gov Non-polar solvents like toluene (B28343) could also be used, potentially in conjunction with a phase-transfer catalyst if solubility is an issue. researchgate.net
The reaction kinetics are expected to follow a second-order rate law, being first order in both the amine and the acyl chloride. The rate constant would be influenced by the solvent polarity, temperature, and the presence of a catalyst.
Table 2: Hypothetical Influence of Solvents on the Reaction Rate
| Solvent | Dielectric Constant (approx.) | Expected Relative Rate | Rationale |
| Dichloromethane (DCM) | 9.1 | High | Good solubility of reactants, stabilization of polar transition state. |
| Tetrahydrofuran (THF) | 7.5 | Moderate to High | Good solvent for many organic reactions, can coordinate with Lewis acids. |
| Acetonitrile | 37.5 | High | Polar aprotic, can accelerate reactions with polar intermediates. |
| Toluene | 2.4 | Low to Moderate | Less polar, may require higher temperatures or longer reaction times. |
Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch processing, including reduced reaction times, increased yields, and improved scalability. nih.govresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can rapidly and efficiently heat the reaction mixture, leading to a significant acceleration of the reaction rate. rasayanjournal.co.innih.gov This technique has been successfully applied to a wide range of amidation reactions. ajrconline.orgias.ac.in For the synthesis of this compound, microwave heating could potentially reduce the reaction time from hours to minutes.
Flow Chemistry: In a flow chemistry setup, reactants are continuously pumped through a heated reactor. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and safety. nih.govthieme-connect.de The synthesis of amides is well-suited to flow chemistry, and this approach could enable a more efficient and scalable production of the target compound. researchgate.netacs.org
Table 3: Comparison of Synthetic Methodologies
| Method | Typical Reaction Time | Typical Yield | Key Advantages |
| Conventional Heating | 4-24 hours | 70-85% | Simple setup. |
| Microwave-Assisted | 5-30 minutes | 85-95% | Rapid heating, shorter reaction times, often higher yields. nih.gov |
| Flow Chemistry | 2-20 minutes (residence time) | >90% | Scalable, excellent process control, enhanced safety. researchgate.netthieme-connect.de |
The 2-chloropropanoyl moiety of this compound contains a chiral center at the C2 position. Therefore, the direct acylation of Butyl 4-aminobenzoate with racemic 2-chloropropanoyl chloride will result in a racemic mixture of the final product. For applications where a single enantiomer is required, asymmetric synthesis strategies must be employed.
Chiral Pool Synthesis: One approach is to start from an enantiomerically pure source of 2-chloropropanoic acid. This can then be converted to the corresponding acyl chloride and reacted with Butyl 4-aminobenzoate to yield the desired enantiomer of the final product.
Chiral Auxiliaries: An alternative method involves the use of a chiral auxiliary attached to either the amine or the acylating agent to direct the stereochemical outcome of the reaction. iupac.org The auxiliary can then be cleaved to give the enantiomerically enriched product.
Catalytic Asymmetric Synthesis: The use of a chiral catalyst, either a chiral Lewis acid or a chiral organocatalyst, can promote the enantioselective acylation of the amine. nih.gov This is a highly efficient method as only a substoichiometric amount of the chiral catalyst is required.
Kinetic Resolution: If a racemic mixture of this compound is synthesized, the enantiomers can be separated through kinetic resolution. acs.org This can be achieved, for example, by using an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. wikipedia.org Chiral chromatography can also be used for the separation of enantiomers. mdpi.com
Purification and Isolation Techniques for this compound
After the synthesis, the crude product must be purified to remove any unreacted starting materials, byproducts, and catalyst residues. Standard purification techniques in organic chemistry are applicable here.
Column Chromatography: This is a widely used technique for the purification of organic compounds. For this compound, silica (B1680970) gel would be a suitable stationary phase. researchgate.net The mobile phase would typically be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from impurities.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. A reverse-phase C18 column is commonly used for compounds of similar polarity. sielc.com The mobile phase would typically consist of a mixture of acetonitrile and water, possibly with a small amount of an acid like phosphoric acid to improve peak shape. sielc.com
Crystallization and Recrystallization Methodologies
Crystallization is a pivotal technique for the purification of solid organic compounds. The selection of an appropriate solvent system is paramount for successful crystallization, aiming for high solubility of the compound at elevated temperatures and low solubility at lower temperatures. This differential solubility facilitates the separation of the desired compound from impurities.
For a compound like this compound, which possesses both polar (amide, ester) and non-polar (butyl group, aromatic ring) functionalities, a range of solvents with varying polarities should be considered. Solvents such as ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof, are often suitable for the crystallization of N-acylated aminobenzoate esters.
The process of recrystallization involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. This slow cooling process is crucial as it allows the molecules of the target compound to selectively arrange themselves into a crystal lattice, while impurities remain in the solution.
Key Steps in Recrystallization:
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
Dissolution: The crude solid is dissolved in the minimum amount of the chosen hot solvent to create a saturated solution.
Decolorization: If colored impurities are present, activated carbon can be added to the hot solution to adsorb them.
Hot Filtration: The hot solution is filtered to remove any insoluble impurities and the decolorizing carbon.
Crystallization: The hot, clear filtrate is allowed to cool slowly and undisturbed to promote the formation of large, pure crystals.
Isolation: The crystals are collected by filtration, usually under vacuum.
Washing: The collected crystals are washed with a small amount of cold solvent to remove any residual impurities adhering to the crystal surfaces.
Drying: The purified crystals are dried to remove any remaining solvent.
The effectiveness of a recrystallization process can be evaluated by the recovery yield and the purity of the final product, which can be assessed using techniques such as melting point determination and chromatographic analysis (e.g., HPLC).
Table 1: Solubility and Purity Data for Recrystallization of this compound
| Solvent System | Solubility at 25°C ( g/100 mL) | Solubility at 78°C ( g/100 mL) | Purity after Recrystallization (%) |
| Ethanol | 2.5 | 25.8 | >99.5 |
| Isopropanol | 1.8 | 20.1 | >99.2 |
| Ethyl Acetate | 3.2 | 30.5 | >99.6 |
| Toluene | 0.9 | 15.3 | >98.9 |
| Ethanol/Water (80:20) | 1.5 | 22.4 | >99.4 |
Note: The data presented in this table are illustrative and based on typical values for compounds with similar structures. Actual experimental values may vary.
Considerations for Scalable Synthesis in Academic Laboratory Settings
Scaling up a chemical synthesis from a few milligrams to a multi-gram scale in an academic laboratory presents several challenges that require careful consideration to ensure safety, efficiency, and reproducibility. The synthesis of this compound, which involves an acylation reaction, is no exception.
Key Considerations for Scale-Up:
Heat Transfer: The surface-area-to-volume ratio decreases as the scale of the reaction increases. This can lead to difficulties in dissipating the heat generated during exothermic reactions, such as the acylation of an amine. The use of a larger reaction vessel with efficient stirring and a suitable cooling bath is essential to maintain temperature control.
Mixing: Efficient mixing becomes more challenging in larger flasks. Inadequate mixing can lead to localized "hot spots" and the formation of side products. The use of an overhead mechanical stirrer is often necessary for reactions above a certain volume to ensure homogeneity.
Addition Rates: The rate of addition of reagents, particularly the acylating agent (2-chloropropanoyl chloride), needs to be carefully controlled. A slow, dropwise addition allows for better management of the reaction exotherm.
Work-up and Extraction: The volumes of solvents required for work-up and extraction increase proportionally with the scale of the reaction. This necessitates the use of larger separatory funnels and can lead to longer processing times. Emulsion formation can also be more problematic on a larger scale.
Purification: Crystallization on a larger scale requires larger glassware and greater volumes of solvent. The cooling process may need to be controlled more carefully to ensure consistent crystal size and purity. The efficiency of filtration and washing of the larger mass of crystals also needs to be considered.
Safety: All safety protocols must be strictly adhered to, with particular attention to the handling of larger quantities of potentially hazardous reagents and solvents. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.
Table 2: Comparison of Laboratory-Scale vs. Scaled-Up Synthesis Parameters
| Parameter | Laboratory-Scale (1-5 g) | Scaled-Up Academic Lab (50-100 g) |
| Reaction Vessel | 50-250 mL Round-bottom flask | 1-5 L Multi-neck round-bottom flask |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer |
| Temperature Control | Simple ice bath | Large cooling bath, possibly with a cryocooler |
| Reagent Addition | Syringe or dropping funnel | Pressure-equalizing dropping funnel |
| Work-up Equipment | 250-500 mL Separatory funnel | 2-5 L Separatory funnel |
| Purification Method | Recrystallization from a beaker or Erlenmeyer flask | Recrystallization in a large flask, filtration on a large Buchner funnel |
By carefully addressing these considerations, the synthesis of this compound can be successfully and safely scaled up in an academic laboratory setting, enabling the production of sufficient quantities of the material for further research.
Advanced Spectroscopic and Diffraction Based Structural Elucidation of Butyl 4 2 Chloropropanoyl Amino Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. Through the analysis of one-dimensional and two-dimensional NMR data, the precise connectivity and spatial arrangement of atoms within Butyl 4-[(2-chloropropanoyl)amino]benzoate can be elucidated.
The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed map of the electronic environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic, amide, chloropropanoyl, and butyl ester moieties. The aromatic protons are expected to appear as two distinct doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The amide proton (N-H) is predicted to be a singlet, with its chemical shift potentially influenced by solvent and concentration. The methine proton of the 2-chloropropanoyl group will likely present as a quartet, coupled to the adjacent methyl protons, which in turn will appear as a doublet. The butyl ester group will exhibit a characteristic pattern of a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the ester oxygen.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data, showing distinct signals for each unique carbon atom. The carbonyl carbons of the ester and amide groups are expected to be the most downfield signals. The aromatic carbons will appear in the typical aromatic region, with the carbon attached to the nitrogen and the carbon attached to the ester group showing distinct chemical shifts due to their different electronic environments. The carbons of the 2-chloropropanoyl and butyl ester groups will be found in the aliphatic region of the spectrum.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic (2H) | 7.95 | d | 8.5 |
| Aromatic (2H) | 7.65 | d | 8.5 |
| Amide (1H) | 8.50 | s | - |
| -CH(Cl)- (1H) | 4.70 | q | 7.0 |
| -CH₃ (chloropropanoyl) (3H) | 1.75 | d | 7.0 |
| -O-CH₂- (2H) | 4.30 | t | 6.5 |
| -CH₂- (2H) | 1.70 | sextet | 7.5 |
| -CH₂- (2H) | 1.45 | quintet | 7.5 |
| -CH₃ (butyl) (3H) | 0.95 | t | 7.5 |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 165.5 |
| C=O (Amide) | 168.0 |
| Aromatic C (quaternary, attached to N) | 142.0 |
| Aromatic C (quaternary, attached to C=O) | 125.0 |
| Aromatic CH | 131.0 |
| Aromatic CH | 119.0 |
| -CH(Cl)- | 55.0 |
| -CH₃ (chloropropanoyl) | 22.0 |
| -O-CH₂- | 65.0 |
| -CH₂- | 30.5 |
| -CH₂- | 19.0 |
| -CH₃ (butyl) | 13.5 |
To confirm the assignments from one-dimensional NMR and to establish the complete molecular structure, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations are expected between the adjacent methylene groups of the butyl chain and between the methine and methyl protons of the 2-chloropropanoyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations would include those from the amide proton to the amide carbonyl carbon and the aromatic carbons, and from the butyl ester protons to the ester carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations could help to determine the preferred conformation of the molecule, for instance, by showing correlations between the amide proton and nearby aromatic or alkyl protons.
Variable temperature NMR studies could be conducted to investigate any conformational dynamics, such as restricted rotation around the amide bond. Changes in the NMR spectra, such as the broadening or coalescence of signals at different temperatures, would provide insights into the energy barriers of these dynamic processes.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of key functional groups.
The IR spectrum of this compound is predicted to show strong absorption bands characteristic of the ester and amide functionalities. A strong carbonyl (C=O) stretching band for the ester is expected around 1720 cm⁻¹, while the amide carbonyl (Amide I band) should appear at a lower frequency, around 1680 cm⁻¹, due to resonance effects. The N-H stretching vibration of the secondary amide is anticipated to be a sharp peak around 3300 cm⁻¹. Other significant bands would include C-H stretching vibrations of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-O stretching of the ester.
The Raman spectrum would complement the IR data. Strong signals for the aromatic ring vibrations and the C=O stretching modes are expected. The symmetric vibrations of the molecule would be particularly prominent in the Raman spectrum.
Predicted IR and Raman Data
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Spectroscopy |
| N-H Stretch (Amide) | 3300 | IR |
| C-H Stretch (Aromatic) | 3100-3000 | IR, Raman |
| C-H Stretch (Aliphatic) | 3000-2850 | IR, Raman |
| C=O Stretch (Ester) | 1720 | IR, Raman |
| C=O Stretch (Amide I) | 1680 | IR, Raman |
| C=C Stretch (Aromatic) | 1600, 1480 | IR, Raman |
| N-H Bend (Amide II) | 1550 | IR |
| C-O Stretch (Ester) | 1280, 1120 | IR |
| C-Cl Stretch | 800-600 | IR |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound. The expected monoisotopic mass can be calculated from its molecular formula, C₁₄H₁₈ClNO₃. This precise mass measurement would confirm the elemental composition of the molecule.
Predicted HRMS Data
| Ion | Predicted m/z |
| [M+H]⁺ | 284.1002 |
| [M+Na]⁺ | 306.0822 |
The analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion is expected to undergo characteristic fragmentation pathways. Key predicted fragment ions would likely arise from:
Alpha-cleavage adjacent to the carbonyl groups.
Loss of the butyl group from the ester moiety.
Cleavage of the amide bond , leading to fragments corresponding to the benzoyl and the chloropropanoyl portions of the molecule.
McLafferty rearrangement of the butyl ester, if sterically feasible.
Predicted Mass Spectrometry Fragmentation Data
| m/z | Predicted Fragment Structure |
| 283/285 | [M]⁺ (Molecular ion with isotopic pattern for Cl) |
| 227/229 | [M - C₄H₈]⁺ (Loss of butene via McLafferty rearrangement) |
| 192 | [M - C₄H₉O₂]⁺ (Loss of butoxycarbonyl radical) |
| 120 | [H₂N-C₆H₄-CO]⁺ |
| 91/93 | [Cl-CH(CH₃)-CO]⁺ |
This comprehensive spectroscopic analysis, although based on predictive methodologies, provides a robust framework for the structural elucidation of this compound. Experimental verification of these predicted data will be crucial for the definitive characterization of this compound.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Structural Fragmentation Pathways
No data is available on the tandem mass spectrometry of this compound. Consequently, an analysis of its structural fragmentation pathways cannot be provided.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
There are no known single crystal X-ray diffraction studies for this compound. As a result, information regarding its absolute configuration, conformation, crystal packing, and hydrogen bonding networks is not available.
Single Crystal X-ray Diffraction Studies for Absolute Configuration and Conformation
No crystallographic data has been published for this compound.
Crystal Packing and Analysis of Hydrogen Bonding Networks
Without X-ray diffraction data, an analysis of the crystal packing and hydrogen bonding is not possible.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization (if chiral)
The chirality of this compound is dependent on the presence of a stereocenter at the second carbon of the propanoyl group. However, no chiroptical spectroscopic data, such as circular dichroism, is available to confirm its stereochemistry.
Reactivity, Derivatization, and Mechanistic Organic Transformations of Butyl 4 2 Chloropropanoyl Amino Benzoate
Reactions at the Ester Moiety of Butyl 4-[(2-chloropropanoyl)amino]benzoate
The butyl ester moiety of this compound is susceptible to nucleophilic attack, leading to several important transformations.
Transesterification is a crucial process for modifying the ester group. In the case of this compound, the butyl group can be exchanged with other alkyl or aryl groups by reacting with a corresponding alcohol or phenol (B47542) in the presence of a catalyst. This reaction is typically an equilibrium process, and to drive it to completion, an excess of the reactant alcohol or phenol is often used, or the byproduct butanol is removed. google.comgoogle.com
The general mechanism for the acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the incoming alcohol or phenol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of butanol yield the new ester.
Various catalysts can be employed for this transformation, including mineral acids (like sulfuric acid), Lewis acids, and organometallic compounds. The choice of catalyst and reaction conditions can influence the reaction rate and yield.
Table 1: Illustrative Examples of Transesterification Reactions
| Reactant Alcohol/Phenol | Catalyst | Product |
|---|---|---|
| Methanol (B129727) | H₂SO₄ | Methyl 4-[(2-chloropropanoyl)amino]benzoate |
| Ethanol | Ti(OBu)₄ | Ethyl 4-[(2-chloropropanoyl)amino]benzoate |
| Phenol | Sc(OTf)₃ | Phenyl 4-[(2-chloropropanoyl)amino]benzoate |
This table presents hypothetical reaction outcomes based on established transesterification principles.
The ester linkage in this compound can be cleaved through hydrolysis to yield 4-[(2-chloropropanoyl)amino]benzoic acid and butanol. This reaction can be catalyzed by either acid or base.
Under acidic conditions, the mechanism is the reverse of the Fischer esterification. The carbonyl oxygen is protonated, followed by the nucleophilic attack of water. After proton transfer, butanol is eliminated as a leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid.
In basic hydrolysis, also known as saponification, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The departure of the butoxide ion, a strong base, is followed by an acid-base reaction between the butoxide and the newly formed carboxylic acid, resulting in the carboxylate salt and butanol. Acidic workup is then required to protonate the carboxylate and obtain the final carboxylic acid product. Studies on the hydrolysis of related aminobenzoate esters have provided insights into the kinetics and mechanisms of these transformations. acs.orgnih.gov
The ester group of this compound can be reduced to a primary alcohol, {4-[(2-chloropropanoyl)amino]phenyl}methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. harvard.edu The reaction proceeds via the formation of a tetrahedral intermediate after the nucleophilic addition of a hydride ion to the carbonyl carbon. Subsequent elimination of the butoxide ion leads to an aldehyde intermediate, which is then further reduced to the primary alcohol.
Alternatively, under specific conditions, the ester can be reduced to an ether. This transformation is less common and often requires a multi-step process or specialized reagents.
Table 2: Reduction of the Ester Moiety
| Reagent | Product |
|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | {4-[(2-chloropropanoyl)amino]phenyl}methanol |
This table provides expected products based on the known reactivity of ester functional groups.
Reactions at the Amide Linkage
The amide linkage in this compound is generally more stable than the ester linkage but can undergo reactions under specific conditions.
The hydrolysis of the amide bond in this compound results in the formation of butyl 4-aminobenzoate (B8803810) and 2-chloropropanoic acid. This reaction typically requires more forcing conditions (harsher temperatures and stronger acids or bases) compared to ester hydrolysis.
Under acidic conditions, the amide is protonated on the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. The resulting tetrahedral intermediate undergoes proton transfer and elimination of butyl 4-aminobenzoate to yield the carboxylic acid.
Basic hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon of the amide. The resulting tetrahedral intermediate then expels the amide anion, which is a poor leaving group. This step is generally slow and requires significant energy input. The amide anion is then protonated by the solvent to give butyl 4-aminobenzoate.
The nitrogen atom of the amide group in this compound can act as a nucleophile, allowing for N-alkylation and N-acylation reactions. However, the lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, reducing its nucleophilicity. Therefore, these reactions often require strong bases to deprotonate the amide nitrogen, forming a more nucleophilic amidate anion. researchgate.net
For N-alkylation, a strong base such as sodium hydride (NaH) can be used to deprotonate the amide, followed by the addition of an alkyl halide. stackexchange.com This results in the formation of a tertiary amide.
N-acylation can be achieved by reacting the amidate anion with an acyl chloride or an acid anhydride. This reaction introduces a second acyl group onto the nitrogen atom, forming an imide derivative.
Table 3: N-Alkylation and N-Acylation of the Amide Linkage
| Reagent | Product |
|---|---|
| 1. NaH, 2. CH₃I | Butyl 4-[N-(2-chloropropanoyl)-N-methylamino]benzoate |
This table illustrates potential products from N-alkylation and N-acylation reactions based on general amide reactivity.
Transformations Involving the α-Chloro Substituted Propionyl Group
The α-chloro substituent on the propionyl group is a key functional handle, rendering the adjacent carbon atom electrophilic and susceptible to various chemical modifications. This section details the nucleophilic substitution, elimination, and radical reactions centered at this moiety.
The carbon atom bearing the chlorine in the 2-chloropropanoyl group is a secondary carbon, making it amenable to nucleophilic substitution through both SN1 and SN2 pathways. youtube.com The predominant mechanism is dictated by factors such as the strength of the nucleophile, the solvent polarity, and the reaction temperature. youtube.com
The SN2 (Substitution Nucleophilic Bimolecular) pathway involves a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon from the side opposite to the chlorine leaving group (backside attack). masterorganicchemistry.com This process leads to an inversion of stereochemistry at the chiral center. youtube.com Strong nucleophiles and polar aprotic solvents favor the SN2 mechanism. youtube.com
The SN1 (Substitution Nucleophilic Unimolecular) pathway proceeds through a two-step mechanism. masterorganicchemistry.com The first and rate-determining step is the departure of the chloride ion to form a planar secondary carbocation intermediate. masterorganicchemistry.com The nucleophile then attacks this carbocation from either face, typically resulting in a mixture of stereoisomers (racemization). masterorganicchemistry.com Weaker nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, favor the SN1 pathway. youtube.com
A variety of nucleophiles can be employed to displace the chloride, leading to a wide array of derivatives. For instance, α-chloroamides can serve as valuable building blocks in the synthesis of pharmaceutically relevant motifs like α-amino and α-oxyamides through SN2 reactions. nih.gov
| Nucleophile | Reagent Example | Product Class | Predominant Pathway | Typical Conditions |
|---|---|---|---|---|
| Amine | Ammonia, Benzylamine | α-Amino Amide | SN2 | Polar aprotic solvent (e.g., DMF) |
| Azide | Sodium Azide (NaN₃) | α-Azido Amide | SN2 | DMF or DMSO, moderate temperature |
| Hydroxide/Alkoxide | Sodium Hydroxide (NaOH), Sodium Methoxide (NaOMe) | α-Hydroxy/α-Alkoxy Amide | SN1/SN2 | Alcohol solvent (protic) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | α-Thioether Amide | SN2 | Polar aprotic solvent |
| Carboxylate | Sodium Acetate (CH₃COONa) | α-Acyloxy Amide | SN1/SN2 | Polar solvent, heat |
Under basic conditions, this compound can undergo elimination reactions. The specific product depends on which proton is abstracted by the base.
Dehydrohalogenation to Form Alkenes: Treatment with a strong, non-nucleophilic base can induce a β-elimination reaction (dehydrohalogenation). In this process, the base abstracts a proton from the methyl group (β-carbon), followed by the concurrent elimination of the chloride ion from the α-carbon. This results in the formation of a carbon-carbon double bond, yielding the corresponding α,β-unsaturated amide derivative, Butyl 4-[(prop-2-enoyl)amino]benzoate.
Ketene (B1206846) Formation: A more synthetically versatile pathway involves the abstraction of the α-proton (the proton on the same carbon as the chlorine) by a tertiary amine base, such as triethylamine. wikipedia.org This deprotonation, followed by the elimination of the chloride ion, generates a highly reactive ketene intermediate. wikipedia.orgnih.gov Ketenes are valuable in synthesis because they readily react with nucleophiles. nih.govacs.org For example, in the presence of an alcohol or an amine, the ketene intermediate is trapped to form an ester or an amide, respectively. This method is a cornerstone of various synthetic strategies, including the famous Staudinger synthesis of β-lactams. nih.gov
| Reaction Type | Base Example | Intermediate/Product | Key Features |
|---|---|---|---|
| β-Elimination (Dehydrohalogenation) | Potassium tert-butoxide | α,β-Unsaturated Amide | Forms a stable C=C bond in conjugation with the amide carbonyl. |
| α-Elimination | Triethylamine | Ketene (Intermediate) | Highly reactive intermediate; trapped in situ with nucleophiles (e.g., alcohols, amines). nih.govacs.org |
The carbon-chlorine bond in the α-position to the carbonyl group can undergo homolytic cleavage to generate an α-carbonyl radical. This can be achieved through various methods, including the use of radical initiators like AIBN (Azobisisobutyronitrile) or via photochemical activation. libretexts.org
Reductive Dehalogenation: This is a common transformation where the generated radical is quenched by a hydrogen atom donor, effectively replacing the chlorine atom with hydrogen. libretexts.org This process reduces the α-chloro amide to the corresponding propanamide derivative. Tributyltin hydride (Bu₃SnH) is a classic reagent for this transformation, operating via a radical chain mechanism. libretexts.org More recently, environmentally friendlier methods have been developed, such as visible-light-driven, copper-catalyzed dehalogenation using ascorbic acid as a mild reducing agent. acs.org This approach is effective for a range of α-halocarboxylic acids and amides. acs.org
The intermediate α-carbonyl radical can also participate in other synthetic transformations, such as intermolecular C-C bond formation by reacting with alkenes, showcasing the versatility of radical chemistry. nih.gov
| Method | Reagents | Mechanism | Advantages |
|---|---|---|---|
| Tin-Based Reduction | Tributyltin hydride (Bu₃SnH), AIBN (initiator) | Radical Chain libretexts.org | High efficiency, well-established. |
| Photocatalytic Reduction | Copper catalyst, Ascorbic acid, Visible light | Photo-induced electron transfer acs.org | Environmentally benign, mild conditions. acs.org |
| Photoenzymatic Reduction | Flavin-dependent "ene"-reductase, Light | Single electron reduction by flavin hydroquinone (B1673460) nih.gov | High chemo- and stereoselectivity. nih.gov |
Aromatic Ring Functionalization of this compound
The benzene (B151609) ring of the molecule is substituted with two groups: a butyl ester at position 4 and an N-acylamino group at position 1. The reactivity and regioselectivity of electrophilic aromatic substitution are governed by the electronic properties of these substituents.
In electrophilic aromatic substitution (EAS), the directing effects of the existing substituents determine the position of the incoming electrophile. The N-acylamino group [-NHC(O)R] is an activating, ortho-, para-director due to the resonance donation of the nitrogen lone pair into the ring. Conversely, the butyl ester group [-COOBu] is a deactivating, meta-director because of its electron-withdrawing inductive and resonance effects.
The powerful activating and ortho-, para-directing effect of the N-acylamino group dominates the deactivating effect of the ester. Therefore, electrophilic substitution will occur predominantly at the positions ortho to the amide substituent, which are positions 2 and 6 (assuming the amide is at C1 and the ester at C4).
Nitration: Using a standard nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), the nitro group (-NO₂) is introduced onto the aromatic ring, yielding primarily Butyl 2-nitro-4-[(2-chloropropanoyl)amino]benzoate.
Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) will result in bromination at the same ortho positions, leading to Butyl 2-bromo-4-[(2-chloropropanoyl)amino]benzoate.
| Reaction | Reagents | Electrophile | Major Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Butyl 2-nitro-4-[(2-chloropropanoyl)amino]benzoate |
| Bromination | Br₂, FeBr₃ | Br⁺ | Butyl 2-bromo-4-[(2-chloropropanoyl)amino]benzoate |
| Chlorination | Cl₂, AlCl₃ | Cl⁺ | Butyl 2-chloro-4-[(2-chloropropanoyl)amino]benzoate |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ (Acylium ion) | Butyl 2-acetyl-4-[(2-chloropropanoyl)amino]benzoate |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically require an aryl halide or triflate as a substrate. To apply this chemistry to this compound, a halogen atom must first be introduced onto the aromatic ring, for instance, via the electrophilic halogenation described in the previous section to create a substrate like Butyl 2-bromo-4-[(2-chloropropanoyl)amino]benzoate.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov It is a versatile method for creating new C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds, widely used in the synthesis of pharmaceuticals and complex organic materials. nih.gov
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex, co-catalyzed by a copper(I) salt, and carried out in the presence of an amine base under mild conditions. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This reaction is a cornerstone for C-N bond formation, coupling an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org The process requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., X-Phos), and a base to afford the corresponding arylamine derivative. wikipedia.orgbeilstein-journals.org This method has largely replaced harsher classical methods for synthesizing aryl amines. atlanchimpharma.com
| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | C(aryl)-C(aryl) | Biaryl derivative |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Et₃N wikipedia.org | C(aryl)-C(alkynyl) | Arylalkyne derivative |
| Buchwald-Hartwig | Amine (R₂NH) | Pd(OAc)₂, X-Phos, Cs₂CO₃ beilstein-journals.org | C(aryl)-N | Di- or Tri-substituted amine derivative |
*Starting from a substrate such as Butyl 2-bromo-4-[(2-chloropropanoyl)amino]benzoate.
Exploration of Novel Derivatization Strategies for this compound
This compound is a chemical intermediate possessing several functional groups that offer opportunities for chemical modification. Its structure, featuring an ester, an amide, an α-chloro substituent, and an aromatic ring, makes it a versatile scaffold for developing new chemical entities. The exploration of novel derivatization strategies for this compound is primarily driven by the need to understand how structural modifications influence its chemical properties and potential biological activities. The inherent reactivity of the α-chloro amide group, in particular, serves as a key starting point for a variety of synthetic transformations.
Synthesis of Libraries of Analogues for Structure-Activity Relationship Studies
The systematic modification of a lead compound to generate a library of analogues is a cornerstone of medicinal chemistry and structure-activity relationship (SAR) studies. For this compound, a multi-pronged approach can be envisioned to explore the chemical space around its core structure. The primary sites for modification include the butyl ester, the α-chloro position on the propanoyl group, and the aromatic ring.
Modification of the Ester Group: The butyl ester can be readily altered to investigate the impact of the size, lipophilicity, and metabolic stability of this group. Standard synthetic methods such as transesterification or hydrolysis followed by re-esterification can be employed to generate a diverse set of esters. For instance, varying the alcohol used in the esterification process can yield analogues with smaller (methyl, ethyl) or larger, more complex (benzyl, cyclohexyl) ester moieties.
Substitution at the α-Chloro Position: The carbon-chlorine bond in the α-position to the amide carbonyl is activated towards nucleophilic substitution. This allows for the introduction of a wide array of functional groups. By reacting this compound with various nucleophiles such as amines, thiols, or azides, a library of derivatives with diverse physicochemical properties can be synthesized. This strategy is particularly useful for probing interactions with biological targets, where the introduced functional group can establish new hydrogen bonds, ionic, or van der Waals interactions.
Functionalization of the Aromatic Ring: While the para-substituted benzene ring is electronically stable, electrophilic aromatic substitution reactions could be explored to introduce additional substituents. However, a more common and regioselective approach would involve starting from an already substituted 4-aminobenzoic acid derivative before the acylation step. This would allow for the introduction of electron-donating or electron-withdrawing groups at various positions on the ring to modulate the electronic properties of the entire molecule.
The table below outlines a hypothetical library of analogues that could be synthesized from this compound to conduct a comprehensive SAR study.
Table 1: Hypothetical Library of Analogues for SAR Studies
| Modification Site | Original Group | Proposed Modifications | Rationale for Modification |
|---|---|---|---|
| Ester Group | Butyl | Methyl, Ethyl, Isopropyl, Benzyl, Cyclohexyl | To investigate the influence of steric bulk and lipophilicity on activity. |
| α-Position | Chloro | Amino, Methylamino, Azido, Hydroxy, Methoxy, Thiophenyl | To explore the effect of introducing different functional groups capable of forming various non-covalent interactions. |
Introduction of Bio-isosteric Replacements (for academic SAR studies)
Bio-isosteric replacement is a strategy used in medicinal chemistry to design analogues of a lead compound by replacing a functional group with another group of similar size, shape, and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For academic SAR studies involving this compound, several bio-isosteric replacements could be investigated.
Ester Bio-isosteres: The ester functional group is often susceptible to hydrolysis by esterases in vivo, which can lead to rapid metabolism. Replacing the ester with more stable bio-isosteres can enhance the compound's metabolic stability. Common bio-isosteres for an ester include amides, N-substituted amides, or five-membered heterocyclic rings such as 1,3,4-oxadiazoles. These groups mimic the hydrogen bond accepting properties of the ester carbonyl oxygen but offer different electronic and stability profiles.
Amide Bio-isosteres: The secondary amide linkage is another key structural feature. While generally more stable than esters, amides can still be subject to enzymatic cleavage. Bio-isosteric replacements for the amide group include reverse amides, sulfonamides, or alkenes. These modifications can alter the hydrogen bonding capacity and conformational flexibility of the molecule, which can be crucial for its interaction with biological targets.
The following table provides examples of potential bio-isosteric replacements for the key functional groups in this compound for academic SAR studies.
Table 2: Bio-isosteric Replacements for Academic SAR Studies
| Original Functional Group | Bio-isosteric Replacement | Rationale |
|---|---|---|
| Butyl Ester (-COOBu) | N-Butyl-carboxamide (-CONHBu) | To increase metabolic stability against esterases and introduce a hydrogen bond donor. |
| Butyl Ester (-COOBu) | 1,3,4-Oxadiazole | To act as a metabolically stable mimic of the ester group with similar hydrogen bond accepting properties. |
| Amide (-NHCO-) | Sulfonamide (-NHSO₂-) | To replace the amide with a more stable linkage that maintains hydrogen bonding capabilities. |
| Chloro (-Cl) | Fluoro (-F) | To increase electronegativity and potential for hydrogen bonding with lower steric bulk. |
Computational Chemistry and Theoretical Investigations of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available research articles or detailed computational studies specifically focused on this compound. Therefore, the generation of a thorough, informative, and scientifically accurate article with detailed research findings and data tables for the requested sections and subsections is not possible at this time.
The requested outline requires an in-depth analysis based on established research in the following areas:
Quantum Mechanical (QM) Calculations: Including Density Functional Theory (DFT) for geometry optimization, Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, and prediction of Bond Dissociation Energies.
Molecular Dynamics (MD) Simulations: Focused on conformational ensemble generation and analysis.
Executing such an analysis would necessitate access to raw data from computational experiments performed directly on the molecule. Without published studies, providing scientifically validated information on these specific topics for this compound would be speculative and would not meet the required standards of accuracy and reliance on verifiable sources.
Further research in the field of computational chemistry would be required to produce the data necessary to populate the detailed structure of the requested article.
Computational Chemistry and Theoretical Investigations of Butyl 4 2 Chloropropanoyl Amino Benzoate
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
Ligand-Protein Interaction Dynamics
To understand the potential biological activity of Butyl 4-[(2-chloropropanoyl)amino]benzoate, it is crucial to investigate its interactions with protein targets. Molecular dynamics (MD) simulations are a powerful tool for this purpose, offering a dynamic view of the ligand-protein complex over time.
Binding Mechanisms:
The initial step in studying ligand-protein interactions is often molecular docking, which predicts the preferred orientation of the ligand when bound to a protein's active site. For this compound, this would involve docking the molecule into the binding pocket of a selected target protein. The resulting poses would be scored based on factors like intermolecular forces, providing a static snapshot of the most likely binding modes.
Following docking, MD simulations can elucidate the dynamic nature of the interaction. A simulation would be initiated with the docked complex solvated in a water box with appropriate ions to mimic physiological conditions. Over the course of the simulation (typically nanoseconds to microseconds), the trajectories of all atoms in the system are calculated. Analysis of these trajectories can reveal:
Key Amino Acid Residues: Identification of the specific amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with different moieties of this compound.
Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these changes, showing how the protein might adapt to accommodate the ligand, or how the ligand might alter its conformation to fit optimally in the binding site.
Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectories to estimate the binding free energy, providing a quantitative measure of the binding affinity.
A hypothetical representation of the types of interactions that could be observed for this compound with a protein active site is presented in the table below.
| Interaction Type | Potential Interacting Moiety on Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Carbonyl oxygen of the ester and amide groups, amide nitrogen | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Histidine |
| Hydrophobic Interactions | Butyl chain, aromatic ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan |
| Halogen Bonding | Chlorine atom on the propanoyl group | Electron-rich atoms in amino acid side chains (e.g., oxygen, nitrogen) |
| Pi-Stacking | Aromatic ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure and properties. Density Functional Theory (DFT) is a commonly used method for these calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These calculations would provide a theoretical NMR spectrum that can be compared with an experimentally obtained spectrum to aid in the assignment of peaks and confirm the molecular structure.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be computed, which correspond to the peaks in an IR spectrum. This allows for the assignment of characteristic vibrational modes, such as the C=O stretching of the ester and amide groups, N-H bending, and C-Cl stretching. A comparison with an experimental IR spectrum helps in confirming the presence of key functional groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This can provide insights into the electronic structure and chromophores within the molecule.
A hypothetical comparison of predicted and experimental spectroscopic data for this compound is shown below.
| Spectroscopic Technique | Predicted Parameter | Hypothetical Experimental Value |
| ¹H NMR (ppm) | δ 7.5-8.0 (aromatic), δ 4.2 (ester CH₂), δ 3.8 (amide NH), δ 1.0-1.8 (butyl chain) | Consistent with predicted ranges |
| ¹³C NMR (ppm) | δ 165-175 (carbonyls), δ 118-145 (aromatic), δ 65 (ester OCH₂), δ 20-40 (butyl chain) | Consistent with predicted ranges |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1720 (ester C=O stretch), ~1680 (amide C=O stretch), ~750 (C-Cl stretch) | Consistent with predicted frequencies |
| UV-Vis (nm) | λmax ≈ 280 nm | λmax ≈ 285 nm |
QSAR/QSPR Modeling Applied to this compound Derivatives for Predictive Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively.
For this compound, a QSAR study would involve synthesizing a series of derivatives with modifications at various positions, such as:
Varying the alkyl chain of the ester group.
Substituting the chloro group with other halogens or functional groups.
Introducing substituents on the aromatic ring.
The biological activity of these derivatives would be determined experimentally. Then, a QSAR model would be built by finding a mathematical relationship between the variation in activity and the variation in calculated molecular descriptors.
Key Steps in QSAR Modeling:
Dataset Preparation: A dataset of derivatives with their corresponding biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each derivative. These can be categorized as:
1D: Molecular weight, atom counts.
2D: Topological indices, connectivity indices.
3D: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment).
Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the model.
Model Validation: The predictive power of the model is assessed using techniques like cross-validation and by using an external test set of compounds.
A hypothetical QSAR equation for a series of this compound derivatives might look like:
Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Volume)
This equation would suggest that higher lipophilicity (LogP) and a higher dipole moment are beneficial for activity, while a larger molecular volume is detrimental. Such a model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.gov
Virtual Screening Methodologies for Identifying Interacting Partners
From an academic perspective, virtual screening can be employed to identify potential protein targets for this compound from a large library of protein structures. This is often referred to as reverse docking.
Structure-Based Virtual Screening:
This approach involves docking this compound against a library of 3D protein structures. The process would be as follows:
Target Library Preparation: A library of potential protein targets (e.g., enzymes, receptors) is prepared. This can be the entire Protein Data Bank (PDB) or a curated subset of proteins.
Docking: The ligand is docked into the active or allosteric sites of each protein in the library.
Scoring and Ranking: The resulting poses are scored, and the proteins are ranked based on the predicted binding affinity for the ligand.
Hit Identification and Validation: The top-ranked proteins are considered potential "hits" or interacting partners. These predictions would then require experimental validation.
Ligand-Based Virtual Screening:
If a set of molecules with known activity against a particular target is available, and these molecules are structurally similar to this compound, then ligand-based methods can be used. This involves creating a pharmacophore model based on the common features of the active molecules and then screening for other compounds that fit this model.
The table below outlines the steps and expected outcomes of a virtual screening campaign to identify potential protein partners for this compound.
| Step | Description | Expected Outcome |
| Target Selection | Assembling a database of protein structures from a relevant biological pathway or the entire proteome. | A curated library of protein targets for screening. |
| Ligand Preparation | Generating a 3D conformation of this compound and assigning appropriate charges. | A computationally ready model of the ligand. |
| Docking Simulation | Systematically docking the prepared ligand into the binding sites of all selected protein targets. | A set of predicted binding poses and scores for each ligand-protein pair. |
| Post-Docking Analysis | Filtering and ranking the results based on docking scores and visual inspection of the binding modes to identify plausible interactions. | A prioritized list of potential protein targets that are predicted to bind to the compound. |
| Hypothesis Generation | Formulating hypotheses about the potential biological role of this compound based on the functions of the identified protein targets. | Testable hypotheses for subsequent experimental validation. |
Through these computational and theoretical investigations, a comprehensive understanding of the chemical and potential biological characteristics of this compound can be developed, paving the way for its targeted application in various scientific domains.
Molecular and Mechanistic Insights into Biological Interactions of Butyl 4 2 Chloropropanoyl Amino Benzoate
Identification of Putative Molecular Targets and Binding Sites
Currently, there are no publicly available studies that have identified or characterized the putative molecular targets or binding sites of Butyl 4-[(2-chloropropanoyl)amino]benzoate. The scientific community has not yet published research detailing its specific biological interactions.
Enzyme Inhibition/Activation Studies (in vitro, focusing on molecular mechanism)
A thorough review of scientific literature indicates that no in vitro enzyme inhibition or activation studies have been conducted and published for this compound. As such, there is no data available on its potential to modulate enzyme activity or the molecular mechanisms that would be involved.
Receptor Binding Assays (e.g., competitive binding, radioligand binding, if applicable for target ID)
There is no evidence of receptor binding assays, such as competitive binding or radioligand binding studies, having been performed for this compound. The identification of specific receptor targets for this compound remains an uninvestigated area of research.
Biophysical Characterization of this compound-Target Interactions
As no molecular targets have been identified for this compound, no biophysical characterization of its interactions with any biological macromolecules has been reported.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
No Isothermal Titration Calorimetry (ITC) studies have been published for this compound. ITC is a technique used to measure the thermodynamics of binding, and without an identified binding partner, such experiments cannot be performed.
Surface Plasmon Resonance (SPR) for Binding Kinetics
There are no Surface Plasmon Resonance (SPR) studies available for this compound in the scientific literature. SPR is employed to study the kinetics of molecular interactions, which presupposes knowledge of a specific biological target.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions (e.g., Chemical Shift Perturbations, Saturation Transfer Difference NMR)
No Nuclear Magnetic Resonance (NMR) spectroscopy studies detailing the ligand-protein interactions of this compound have been reported. Techniques such as Chemical Shift Perturbations and Saturation Transfer Difference NMR are powerful tools for characterizing binding events, but their application requires an identified protein target.
Research Findings on this compound Remain Elusive
Despite a comprehensive search of available scientific literature, detailed molecular and mechanistic insights into the biological interactions of the chemical compound this compound are not documented in publicly accessible research.
Extensive queries for data pertaining to its effects on biological pathways, including enzyme kinetics, allosteric modulation, cellular permeability, and its potential development as a chemical probe, did not yield any specific studies on this particular molecule. The scientific community has not, to date, published research that would allow for a thorough discussion of the topics outlined.
Information is available for structurally related compounds, such as Butyl 4-aminobenzoate (B8803810) (also known as Butamben), which is a known local anesthetic. scbt.comnih.gov However, the addition of the 2-chloropropanoyl group to the amine of the benzoate (B1203000) structure fundamentally changes the molecule, creating a distinct chemical entity with potentially unique biological properties. Scientific principles dictate that findings related to Butyl 4-aminobenzoate cannot be extrapolated to this compound, as minor structural modifications can lead to significant differences in biological activity.
Similarly, searches for related structures like "BUTYL 4-((3-CHLOROBENZOYL)AMINO)BENZOATE" also represent different molecules and any associated data would not be applicable. sigmaaldrich.com The precise arrangement of atoms, including the specific halogenated acyl group, is critical in determining the compound's interaction with biological targets.
Consequently, without dedicated research on this compound, any discussion on its mechanistic interactions would be purely speculative and would not meet the standards of scientific accuracy. The following sections, as requested, remain unaddressed due to the absence of relevant data:
Development of this compound as Chemical Probes for Biological Research
Further research is required to determine the biological profile of this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Butyl 4 2 Chloropropanoyl Amino Benzoate Derivatives
Rational Design of Butyl 4-[(2-chloropropanoyl)amino]benzoate Analogues for SAR Exploration
The rational design of analogues of this compound is a strategic approach to systematically probe the chemical space around the lead compound. This process involves the synthesis of a library of related molecules with targeted modifications to identify key structural motifs responsible for activity and to optimize pharmacokinetic and pharmacodynamic profiles.
Scaffold hopping is a medicinal chemistry strategy that aims to identify structurally novel compounds by replacing the core structure (scaffold) of a known active molecule with a different chemical moiety while retaining its biological activity. kuleuven.bebhsai.org For this compound, this could involve replacing the central aminobenzoate scaffold with other aromatic or heteroaromatic systems. The goal is to discover new chemotypes with potentially improved properties such as enhanced potency, reduced toxicity, or novel intellectual property. nih.gov
Isosteric replacement is a more conservative approach where a functional group is replaced by another group with similar steric and electronic properties. nih.gov In the context of this compound, the amide linkage could be a target for isosteric replacement. For instance, it could be replaced with bioisosteres such as a 1,2,4-oxadiazole (B8745197) or a 1,2,3-triazole to improve metabolic stability or modulate hydrogen bonding capacity. nih.gov Similarly, the chlorine atom on the propanoyl group could be replaced with other halogens (F, Br, I) or a trifluoromethyl group to fine-tune electronic and lipophilic characteristics.
Table 1: Hypothetical Scaffold Hopping and Isosteric Replacement Strategies for this compound
| Original Moiety | Proposed Replacement | Rationale |
| 4-Aminobenzoate (B8803810) Scaffold | Pyrimidine-based scaffold | Explore novel chemical space and potential for new interactions with the target. nih.gov |
| Amide Linkage | 1,2,4-Oxadiazole | Improve metabolic stability and mimic the planarity and dipole moment of the amide bond. nih.gov |
| Chlorine Atom | Trifluoromethyl Group | Enhance lipophilicity and potentially increase binding affinity through new interactions. |
| Butyl Ester | Amide or Ether Linkage | Modulate solubility, metabolic stability, and hydrogen bonding potential. |
Systematic modification of the peripheral substituents on the this compound molecule is crucial for understanding their impact on activity. These modifications can influence the electronic, steric, and lipophilic properties of the compound, which in turn affect its binding affinity, selectivity, and pharmacokinetic profile.
For instance, substituents on the phenyl ring can be varied to include electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -NO2, -CN) to probe the electronic requirements for activity. The steric bulk of the substituents can also be modulated to understand the spatial constraints of the binding pocket. The lipophilicity of the molecule, a key factor in membrane permeability and bioavailability, can be fine-tuned by altering the length and branching of the butyl ester chain or by introducing lipophilic or hydrophilic substituents on the aromatic ring.
Table 2: Illustrative Examples of Peripheral Substituent Modifications and Their Potential Effects
| Position of Substitution | Substituent | Potential Effect | Rationale |
| Phenyl Ring (ortho, meta, para to the amino group) | -OCH3 (methoxy) | Increased electron density, potential for hydrogen bonding | To probe the role of electronic effects and hydrogen bond acceptors in binding. |
| Phenyl Ring (ortho, meta, para to the amino group) | -CF3 (trifluoromethyl) | Strong electron-withdrawing effect, increased lipophilicity | To investigate the influence of electron-deficient rings and lipophilicity on activity. |
| Butyl Ester Chain | Isobutyl or tert-butyl | Increased steric bulk | To assess the spatial tolerance of the binding site around the ester moiety. |
| Propanoyl Moiety | Methyl group at the 2-position (instead of chloro) | Altered stereochemistry and electronics | To determine the importance of the chloro substituent for activity. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogues.
The development of a robust QSAR/QSPR model begins with the calculation of a wide range of molecular descriptors for each compound in the dataset. ucsb.edu These descriptors numerically represent various aspects of the molecular structure and can be categorized into several classes:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints. nih.gov
3D Descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, HOMO/LUMO energies). dergipark.org.tr
Once the descriptors are calculated, a crucial step is feature selection to identify the most relevant descriptors that have a significant correlation with the biological activity or property of interest. nih.gov This helps to avoid overfitting and to build a more interpretable and predictive model.
Various statistical methods can be employed to develop the QSAR/QSPR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used linear regression techniques. dergipark.org.tr In recent years, machine learning algorithms such as Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks (ANN) have gained popularity due to their ability to model complex, non-linear relationships between molecular descriptors and biological activity. nih.govnih.gov
The predictive power of the developed model must be rigorously validated using both internal and external validation techniques. Internal validation methods like leave-one-out cross-validation (LOO-CV) assess the model's robustness, while external validation using a separate test set of compounds evaluates its ability to predict the activity of new, unseen molecules. nih.gov
Table 3: Common Statistical Methods and Validation Metrics in QSAR/QSPR
| Statistical Method | Description | Key Validation Metrics |
| Multiple Linear Regression (MLR) | A linear approach to model the relationship between a dependent variable and one or more independent variables. researchgate.net | R², Adjusted R², p-value, F-statistic |
| Partial Least Squares (PLS) | A regression method that is particularly useful when the number of predictor variables is large. dergipark.org.tr | Q² (cross-validated R²), R² |
| Random Forest | An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. researchgate.net | R², RMSE (Root Mean Square Error), Accuracy, Precision, Recall |
| Support Vector Machines (SVM) | A supervised learning model that uses a hyperplane to separate data into different classes. | Accuracy, AUC (Area Under the Curve) |
Pharmacophore and Chemoinformatic Analysis for Identifying Key Molecular Features
Pharmacophore modeling is a powerful chemoinformatic tool used to identify the essential three-dimensional arrangement of molecular features that are necessary for a molecule to interact with a specific biological target. A pharmacophore model for this compound derivatives would typically include features such as:
Hydrogen bond donors and acceptors
Hydrophobic regions
Aromatic rings
Positive and negative ionizable groups
By aligning a set of active molecules and identifying their common features, a pharmacophore hypothesis can be generated. This model can then be used to screen large compound libraries for new molecules that fit the pharmacophore and are therefore likely to be active.
Chemoinformatic analysis encompasses a broad range of computational techniques used to analyze and interpret chemical data. For this compound derivatives, this could involve clustering analysis to group similar compounds, similarity searching to find related molecules in databases, and the use of computational filters to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These analyses provide valuable insights into the SAR and help prioritize compounds for synthesis and biological testing.
Elucidation of Key Structural Features Dictating Molecular Recognition and Biological Interaction
The molecular architecture of this compound, a derivative of 4-aminobenzoic acid, presents several key structural features that are critical in dictating its molecular recognition and subsequent biological interactions. While direct and extensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies on this specific molecule are not widely available in the public domain, a comprehensive understanding can be extrapolated from research on analogous compounds, particularly derivatives of benzocaine (B179285) (ethyl 4-aminobenzoate) and other N-acyl-4-aminobenzoates. researchgate.netnih.gov The principal domains of the molecule that influence its biological activity are the ester group, the N-acyl substituent, and the aromatic ring.
The interaction of this compound with its biological targets is governed by a combination of hydrophobic, electronic, and steric factors. The butyl ester contributes to the molecule's lipophilicity, which can enhance its ability to permeate biological membranes and interact with hydrophobic pockets in target proteins. The amide linkage introduces a site for hydrogen bonding, a crucial interaction for molecular recognition. Furthermore, the presence of a chlorine atom on the propanoyl group can significantly alter the electronic properties and steric profile of the N-acyl moiety, potentially influencing binding affinity and reactivity.
Influence of the Ester Group on Lipophilicity and Potency
The length of the alkyl chain in the ester group of 4-aminobenzoate derivatives is a well-established determinant of both physicochemical properties and biological activity. An increase in the length of the alkyl chain generally leads to greater lipophilicity, which can affect the compound's absorption, distribution, and potency. For local anesthetics, which share the 4-aminobenzoate scaffold, a longer alkyl chain has been shown to correlate with increased potency. nih.gov This is attributed to enhanced partitioning into the lipid membranes of nerve cells.
In the case of this compound, the butyl group, being larger than the ethyl group of the closely related benzocaine, suggests a higher degree of lipophilicity. This characteristic could facilitate its interaction with hydrophobic domains of biological targets. The table below illustrates the general trend observed in related series of compounds, which can be inferred to apply to derivatives of this compound.
| Alkyl Chain Length | Predicted Lipophilicity | Predicted Biological Potency |
| Methyl | Low | Lower |
| Ethyl | Moderate | Moderate |
| Propyl | High | Higher |
| Butyl | Very High | Potentially Highest |
Role of the N-Acyl Substituent in Target Binding
The N-acyl group, specifically the 2-chloropropanoyl moiety, is a critical feature for molecular recognition. The amide bond itself provides a hydrogen bond donor (N-H) and acceptor (C=O), which are pivotal for anchoring the molecule within a binding site. The nature of the acyl group can modulate the electronic distribution of the entire molecule and introduce specific steric and electronic interactions.
Quantitative structure-activity relationship (QSAR) studies on related benzoylaminobenzoic acid derivatives have indicated that hydrophobicity and the presence of specific substituents on the acyl group are crucial for their inhibitory activity against certain bacterial enzymes. nih.gov These studies have shown that increasing hydrophobicity and the presence of hydroxyl groups can be conducive to inhibitory activity, while the presence of heteroatoms like nitrogen, oxygen, or sulfur in certain positions can decrease it. nih.gov While a chloro group is different, this highlights the sensitivity of the biological activity to the substitution pattern on the acyl moiety.
Contribution of the Aromatic Ring and Amine Group
The para-substituted benzene (B151609) ring is a rigid scaffold that properly orients the ester and N-acyl groups for interaction with a target. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a protein's binding site. The amino group, which is acylated, has its electron-donating capacity to the ring significantly reduced compared to a free amine. This modification of the electronic properties of the benzene ring can influence its interaction with biological targets.
Advanced Analytical Methodologies for Research Scale Characterization and Quantification of Butyl 4 2 Chloropropanoyl Amino Benzoate
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility. unirioja.esresearchgate.net For Butyl 4-[(2-chloropropanoyl)amino]benzoate, both reverse-phase and normal-phase chromatography can be employed for purity assessment and quantitative analysis.
Reverse-Phase and Normal-Phase Chromatography for Purity and Quantitative Analysis
Reverse-phase HPLC (RP-HPLC) is generally the method of choice for the analysis of moderately polar to nonpolar compounds like this compound. A C18 or C8 column would be appropriate, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. nih.govnih.gov The development of a stability-indicating RP-HPLC method is crucial for distinguishing the active pharmaceutical ingredient from any degradation products or synthesis-related impurities. nih.govoup.com
Normal-phase HPLC, while less common for this type of analyte, can offer alternative selectivity, particularly for resolving nonpolar impurities that may not be well-retained in reverse-phase systems. This method would employ a polar stationary phase, such as silica (B1680970), with a nonpolar mobile phase.
A typical RP-HPLC method for the purity and assay determination of this compound could be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as accuracy, precision, linearity, specificity, and robustness. nih.govoup.com
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Stationary Phase | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 285 nm) researchgate.net |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 35°C) nih.gov |
Chiral HPLC for Enantiomeric Purity Assessment (if applicable)
Given the presence of a chiral center at the 2-position of the chloropropanoyl moiety, this compound can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical. Chiral HPLC is the predominant technique for this purpose, most commonly employing a chiral stationary phase (CSP). jiangnan.edu.cnresearchgate.net
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a broad range of chiral compounds and could be suitable for the enantiomeric separation of this compound. sigmaaldrich.com The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. researchgate.net Both normal-phase and reverse-phase modes can be explored for optimal resolution. researchgate.net
Table 2: Exemplar Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Stationary Phase | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol for normal-phase; Acetonitrile/Water for reverse-phase |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at an appropriate wavelength |
| Column Temperature | Controlled (e.g., 25°C) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. thermofisher.com For a compound like this compound, which has a relatively high molecular weight and polarity due to the amide group, direct analysis by GC may be challenging. Therefore, chemical derivatization is often necessary to increase its volatility and thermal stability. nih.govoup.com
A common derivatization strategy for compounds with active hydrogens (such as the N-H in the amide group) is silylation, which replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.blogresearchgate.net This process reduces the polarity and boiling point of the analyte, making it more amenable to GC analysis. phenomenex.blog
GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present in the research sample, such as residual solvents from the synthesis or volatile by-products. nih.gov The mass spectrometer provides structural information, allowing for the confident identification of unknown peaks.
Table 3: Hypothetical GC-MS Method Parameters for Impurity Profiling
| Parameter | Condition |
|---|---|
| Derivatization | Silylation (e.g., with BSTFA) |
| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) thermofisher.com |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) thermofisher.com |
| Inlet Temperature | 250°C thermofisher.com |
| Oven Program | Temperature gradient (e.g., 50°C to 320°C at 20°C/min) thermofisher.com |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Capillary Electrophoresis (CE) Techniques for Purity and Separation
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of pharmaceutical compounds. alwsci.comedpsciences.org Its advantages include rapid method development, low sample and solvent consumption, and high resolving power. edpsciences.org For this compound, Capillary Zone Electrophoresis (CZE) would be the most straightforward CE mode for purity assessment.
In CZE, charged analytes migrate in a buffer-filled capillary under the influence of an electric field. The separation is based on differences in the charge-to-size ratio of the analytes. For chiral separations, a chiral selector, such as a cyclodextrin, can be added to the background electrolyte. mdpi.comnih.gov This approach has been successfully applied to the enantioseparation of various local anesthetic drugs, which are structurally related to the target compound. nih.govnih.gov
Table 4: Potential Capillary Electrophoresis Method Parameters
| Parameter | Condition |
|---|---|
| Capillary | Fused-silica (e.g., 50 µm i.d., 50 cm total length) |
| Background Electrolyte | Phosphate or borate (B1201080) buffer at a specific pH |
| Chiral Selector (if applicable) | e.g., Sulfated-β-cyclodextrin mdpi.com |
| Voltage | 15-30 kV |
| Temperature | 25°C |
| Detection | UV-Vis (Diode Array Detector) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment and Mixture Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and can also be a powerful quantitative technique. emerypharma.comamericanpharmaceuticalreview.com Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound. emerypharma.comacs.org The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. emerypharma.com
For this compound, ¹H NMR would be the most common nucleus for qNMR analysis. emerypharma.com The purity is determined by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration. emerypharma.comacs.org This method is particularly valuable as it is orthogonal to chromatographic techniques and can provide a more accurate assessment of the absolute purity. researchgate.netnih.gov
Furthermore, NMR is excellent for analyzing mixtures and identifying impurities, provided their concentration is sufficient for detection. The chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra provide detailed structural information about the main component and any detectable impurities. nih.govpku.edu.cnlibretexts.org
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis in Research Samples
Hyphenated techniques, which couple a separation method with a detection method, offer enhanced selectivity and sensitivity, making them ideal for trace analysis. chemass.si
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a highly sensitive and selective technique for quantifying low levels of compounds in complex matrices. nih.govrsc.org For this compound, LC-MS/MS would be invaluable for detecting and quantifying trace-level impurities or degradation products. The use of Multiple Reaction Monitoring (MRM) in a tandem mass spectrometer provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. nih.gov
GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry) offers similar advantages of high sensitivity and selectivity for volatile analytes. After derivatization, this technique could be employed for the trace-level detection of specific impurities that are amenable to gas chromatography.
These hyphenated methods are crucial in research settings for identifying potential genotoxic impurities or for characterizing the impurity profile of a compound in detail, which is a critical step in pharmaceutical development.
Table 5: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| n-Hexane |
| Isopropanol |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Helium |
| Sulfated-β-cyclodextrin |
| Procaine |
Automation and High-Throughput Screening in Analytical Research Contexts
The integration of automation and high-throughput screening (HTS) has revolutionized the analytical research landscape, enabling the rapid and efficient characterization and quantification of chemical compounds. In the context of research-scale investigations of this compound, these advanced methodologies offer significant advantages in terms of speed, precision, and the volume of data that can be generated. The application of these techniques is pivotal in various stages of research, from the initial screening of compound libraries to detailed kinetic and stability studies.
High-throughput screening, which utilizes robotics, data processing software, and sensitive detectors, allows researchers to conduct millions of chemical or pharmacological tests in a short period. wikipedia.org This capability is particularly valuable in the early stages of drug discovery and development, where large numbers of compounds need to be evaluated for their biological activity. aragen.combmglabtech.com For a compound like this compound, HTS can be employed to screen for its potential interactions with biological targets, such as enzymes or receptors.
Automation extends beyond initial screening to encompass various analytical workflows, including sample preparation, data acquisition, and analysis. researchgate.net Automated systems can perform tasks such as weighing, dissolution, extraction, and dilution with high precision, minimizing human error and improving the reproducibility of results. researchgate.netlabmanager.com In the analysis of this compound, automated sample preparation for techniques like high-performance liquid chromatography (HPLC) is crucial for ensuring consistent and reliable quantification. labmanager.com
The implementation of automated and high-throughput methodologies in the analytical research of this compound can be conceptualized in several key areas. These include the development of automated analytical methods for quantification, the use of HTS for activity profiling, and the establishment of automated platforms for stability and degradation studies. The overarching goal is to accelerate the research process while generating high-quality, reproducible data.
Application of Robotic Systems in Sample Preparation and Analysis
Robotic systems are integral to modern analytical laboratories, offering unparalleled precision and throughput in sample handling and preparation. researchgate.net For the analysis of this compound, robotic platforms can be configured to perform a series of operations that would otherwise be labor-intensive and prone to variability. This includes the precise dispensing of solvents and reagents, serial dilutions, and the transfer of samples to analytical instruments. danaher.com
A typical automated workflow for the HPLC analysis of this compound might involve a robotic arm transferring a specific amount of a stock solution into a vial, followed by the automated addition of an internal standard and diluent. The system can then cap the vial, vortex it to ensure homogeneity, and place it in the autosampler of an HPLC system for injection. This level of automation not only increases sample throughput but also significantly reduces the potential for cross-contamination and human error. labmanager.com
The advantages of using robotic systems in the analytical workflow for this compound are summarized in the table below.
| Feature | Benefit in the Analysis of this compound |
| High Precision Liquid Handling | Ensures accurate and reproducible concentrations for calibration standards and samples. |
| 24/7 Operation | Allows for unattended analysis, significantly increasing the number of samples processed. researchgate.net |
| Reduced Human Error | Minimizes variability associated with manual pipetting and sample handling. labmanager.com |
| Improved Lab Safety | Reduces direct contact with potentially hazardous chemicals. |
| Standardized Procedures | Ensures that all samples are processed under identical conditions, enhancing data reliability. |
High-Throughput Screening Assays for Biological Activity Profiling
High-throughput screening is a powerful tool for identifying and characterizing the biological activity of novel compounds. aragen.com In the case of this compound, HTS assays could be developed to screen for its effects on a wide range of biological targets. These assays are typically performed in microtiter plates with 96, 384, or even 1536 wells, allowing for the simultaneous testing of thousands of conditions. wikipedia.org
For instance, an HTS campaign could be designed to evaluate the inhibitory activity of this compound against a panel of enzymes. In such an assay, the compound would be added to wells containing the enzyme and its substrate, and the reaction progress would be monitored using a detectable signal, such as fluorescence or absorbance. A reduction in the signal in the presence of the compound would indicate potential inhibitory activity.
The data generated from an HTS campaign can be used to construct dose-response curves and determine key parameters such as the half-maximal inhibitory concentration (IC50). A hypothetical dataset for the screening of this compound against a panel of enzymes is presented below.
| Enzyme Target | IC50 (µM) of this compound |
| Amidase | > 100 |
| Esterase | 15.2 |
| Protease A | 89.7 |
| Protease B | > 100 |
| Kinase X | 5.8 |
This high-throughput approach allows for the rapid identification of promising biological targets for this compound, guiding further, more detailed mechanistic studies.
Integration of Automated Data Analysis and Interpretation
A critical component of any automated or high-throughput analytical workflow is the ability to process and interpret the vast amounts of data generated. bmglabtech.com Modern analytical instruments are often equipped with sophisticated software that can automate data acquisition, peak integration, and concentration calculations. In the context of this compound analysis, this software can be programmed to flag any results that fall outside of predefined quality control parameters.
For high-throughput screening data, specialized software is used to normalize the results, identify "hits" based on statistical significance, and visualize the data in a meaningful way. wikipedia.org This can include the generation of heat maps to quickly identify active compounds across a plate and the automatic calculation of parameters like Z'-factor to assess the quality of the assay.
Exploration of Non Pharmaceutical Applications and Research Horizons for Butyl 4 2 Chloropropanoyl Amino Benzoate
Material Science Applications
There is no available scientific literature detailing the incorporation or application of Butyl 4-[(2-chloropropanoyl)amino]benzoate in the field of material science.
Incorporation into Polymeric Matrices (e.g., as a monomer, plasticizer, or additive)
No research could be found that describes the use of this compound as a monomer for polymerization, a plasticizer to increase the flexibility of polymers, or as an additive to modify the properties of polymeric materials.
Self-Assembly and Supramolecular Structures based on Intermolecular Interactions
There are no studies available that investigate the self-assembly properties of this compound or its potential to form supramolecular structures through intermolecular interactions such as hydrogen bonding or pi-stacking.
Optoelectronic or Sensing Material Components (e.g., fluorescent probes, dyes)
The potential for this compound to be used as a component in optoelectronic or sensing materials has not been explored in the available scientific literature. There is no data on its properties as a fluorescent probe or a dye.
Application in Catalysis and Organocatalysis Research
No research has been published on the application of this compound in the fields of catalysis or organocatalysis.
As a Ligand in Metal-Catalyzed Reactions
There are no documented instances of this compound being used as a ligand to coordinate with metal centers in catalytic reactions.
As an Organocatalyst or Precursor for Organocatalysts
The utility of this compound as either a direct organocatalyst or as a precursor for the synthesis of more complex organocatalytic structures has not been reported in the scientific literature.
Agrochemical Research Tool Development
While no specific research has been published, the molecular structure of this compound suggests potential avenues for investigation within agrochemical research.
There is currently no documented use of this compound as a research compound for investigating plant metabolic pathways. In theory, its structure, containing an amino benzoate (B1203000) moiety, could be explored for interactions with pathways related to amino acid or secondary metabolite synthesis. However, without experimental data, this remains a hypothetical application.
The chemical scaffold of this compound, featuring a chlorinated propanoyl group attached to an aminobenzoate ester, presents a theoretical starting point for the synthesis of more complex molecules. Amide and ester functionalities are common in various agrochemicals, and the presence of a chlorine atom can influence the reactivity and biological interactions of a molecule. However, there is no current research available that demonstrates its use as a precursor for novel herbicides or insecticides.
Environmental Research Applications
No studies on the environmental fate, degradation, or ecological interactions of this compound have been identified in the current body of scientific literature.
The environmental persistence and degradation pathways of this compound are currently unknown. Hypothetically, the ester and amide linkages could be susceptible to hydrolysis under certain environmental pH conditions. The aromatic ring suggests potential for photolytic degradation. However, without dedicated research, the rates and products of these potential degradation pathways have not been determined.
Table 1: Hypothetical Environmental Degradation Pathways for this compound
| Degradation Mechanism | Potential Reaction Site | Theoretical Products | Research Status |
| Hydrolysis | Ester Linkage | Butanol and 4-[(2-chloropropanoyl)amino]benzoic acid | Not Studied |
| Amide Linkage | Butyl 4-aminobenzoate (B8803810) and 2-chloropropanoyl chloride | Not Studied | |
| Photolysis | Aromatic Ring | Various smaller organic molecules | Not Studied |
| Biodegradation | Entire Molecule | CO2, H2O, and inorganic chloride (complete mineralization) | Not Studied |
There is no available research on the role of this compound in chemical ecology or its interactions with soil and aquatic microorganisms. The potential for this compound to act as a signaling molecule or to be utilized as a carbon or nitrogen source by microorganisms has not been investigated.
Forensic Chemistry Research (e.g., as a reference standard, analytical marker for detection)
In the field of forensic chemistry, this compound is not currently recognized as a standard reference material or an analytical marker for any specific application. Its potential utility in forensic analysis would depend on its presence as a metabolite, precursor, or impurity in substances of forensic interest, none of which have been documented in published research.
Future Research Trajectories and Interdisciplinary Opportunities for Butyl 4 2 Chloropropanoyl Amino Benzoate
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The exploration of Butyl 4-[(2-chloropropanoyl)amino]benzoate and its derivatives is poised for significant acceleration through the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can be leveraged to predict the physicochemical properties, biological activities, and synthetic accessibility of novel analogues. For instance, quantitative structure-activity relationship (QSAR) models, powered by ML algorithms like random forests or neural networks, could be developed to correlate structural modifications of the butyl benzoate (B1203000) core or the N-acyl side chain with specific therapeutic effects.
Furthermore, generative AI models can design virtual libraries of related compounds with optimized properties. By inputting the core scaffold of this compound, these algorithms can propose novel structures with enhanced target affinity, improved metabolic stability, or reduced off-target effects. This in-silico approach drastically reduces the time and cost associated with traditional trial-and-error discovery methods. AI can also be instrumental in optimizing reaction conditions for the synthesis of these compounds, predicting optimal solvents, catalysts, and temperatures to maximize yield and minimize byproducts.
Exploration of Novel Synthetic Methodologies (e.g., Electrochemistry, Photocatalysis, Biocatalysis)
Modern synthetic organic chemistry offers a toolkit of innovative methods that could be applied to the synthesis of this compound and its derivatives, moving beyond traditional amidation techniques.
Electrochemistry: Electrochemical synthesis provides a green and efficient alternative for forming the crucial amide bond. Anodic oxidation could be used to activate the carboxylic acid precursor (2-chloropropanoic acid) or the amine (butyl 4-aminobenzoate), facilitating the C-N bond formation under mild conditions without the need for stoichiometric coupling reagents.
Photocatalysis: Visible-light photocatalysis offers another powerful avenue. Using appropriate photoredox catalysts, it may be possible to generate reactive intermediates that lead to the formation of the amide linkage under exceptionally mild conditions. This methodology is particularly noted for its high functional group tolerance, which would be advantageous when creating more complex derivatives.
Biocatalysis: The use of enzymes, such as lipases or proteases, represents a highly selective and environmentally benign approach. Specific enzymes could be engineered to catalyze the amidation reaction with high chemo- and regioselectivity, potentially leading to enantiomerically pure products if a chiral center is introduced. This is particularly relevant given the chiral nature of the 2-chloropropanoyl group.
| Synthetic Method | Potential Advantages for this compound Synthesis | Key Considerations |
| Electrochemistry | Avoids chemical coupling reagents, mild conditions, high atom economy. | Electrode material selection, electrolyte optimization, potential side reactions. |
| Photocatalysis | Extremely mild conditions (visible light, room temp), high functional group tolerance. | Catalyst screening, quantum yield, scalability of photochemical reactors. |
| Biocatalysis | High selectivity (chemo-, regio-, enantio-), green solvent systems (e.g., water), biodegradable catalyst. | Enzyme stability and availability, reaction kinetics, substrate scope. |
Development of Advanced Spectroscopic Probes and Imaging Agents
The inherent structural motifs of this compound make it an intriguing scaffold for the development of advanced molecular probes. The benzoate ester portion is related to fluorescent cores, and the 2-chloropropanoyl group serves as a reactive handle for covalent labeling of biological targets.
By modifying the aromatic ring with donor-acceptor groups, researchers could design fluorogenic probes that exhibit a significant increase in fluorescence upon reacting with a specific biomolecule (e.g., a protein or enzyme). The chloro-amide moiety can act as a bioorthogonal reactive group, enabling the specific and covalent attachment of the probe to its target. This strategy is widely used in chemical biology for activity-based protein profiling (ABPP), allowing for the visualization and quantification of enzyme activity in complex biological systems. Furthermore, by incorporating isotopes such as ¹⁸F, derivatives could be developed as positron emission tomography (PET) imaging agents for in-vivo visualization of biological processes.
Investigation of Sustainable and Green Chemical Production Routes
Future research must prioritize the development of sustainable and environmentally friendly methods for producing this compound. This involves a holistic assessment of the entire synthetic process, from starting materials to final product purification. Key areas of investigation include the use of bio-based feedstocks for the synthesis of the butyl 4-aminobenzoate (B8803810) precursor, which can be derived from biomass.
Employing green solvents, such as ionic liquids or supercritical fluids, in place of volatile organic compounds (VOCs) would significantly reduce the environmental impact of the synthesis. The principles of atom economy can be maximized by utilizing catalytic methods (as discussed in 10.2) that minimize the generation of stoichiometric waste. Furthermore, developing efficient downstream processing and purification techniques, such as membrane filtration or continuous crystallization, can reduce energy consumption and solvent use compared to traditional batch chromatography.
Collaborative Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology
The unique combination of a rigid aromatic core and a reactive side chain in this compound opens up numerous opportunities for interdisciplinary research.
Materials Science: The compound could serve as a monomer or a functional building block for advanced polymers. The amide linkage provides hydrogen-bonding capabilities, which could be exploited to create self-assembling materials, liquid crystals, or functional hydrogels. The butyl chain imparts solubility and can influence the packing of molecules in the solid state.
Chemical Biology: As a covalent modifier, this compound is a prime candidate for developing chemical tools to study biological systems. Its reactivity can be tuned to target specific amino acid residues (e.g., cysteine, histidine) in proteins, enabling its use as a covalent inhibitor for enzymes or as a probe to map protein-protein interactions. This bridges the gap between synthetic organic chemistry and the study of complex biological pathways.
Addressing Grand Challenges in Academic Research through Compound-Centric Studies
A focused study on this compound and its family of compounds can serve as a platform to address broader challenges in chemical research. For example, understanding the precise mechanism of its covalent interactions with biological targets can provide fundamental insights into the principles of covalent drug design, a major area of focus in modern medicinal chemistry.
Developing a suite of synthetic tools to precisely modify every part of the molecule can push the boundaries of synthetic efficiency and selectivity. Moreover, using this relatively simple yet functional molecule as a model system for developing predictive AI models for reactivity and bioactivity can contribute to the larger goal of creating a "digital twin" for chemical research, where experiments are first simulated before being performed in the lab. This compound-centric approach allows for a deep and integrated investigation that spans synthesis, characterization, application, and data-driven discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
